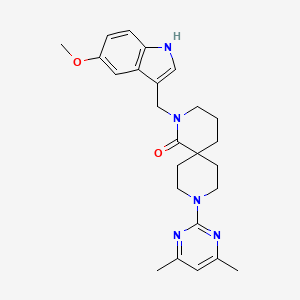![molecular formula C18H14N4O4 B2380110 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1226450-78-7](/img/structure/B2380110.png)
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
NMR Study and Synthesis : A novel compound containing a 1,3,4-oxadiazole derivative was synthesized and analyzed using NMR techniques, revealing insights into its structural features and isomeric ratios (Li Ying-jun, 2012).
Pharmacological Potential : Research focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, investigating their toxicity, tumor inhibition, and anti-inflammatory effects, indicating potential applications in medicinal chemistry (M. Faheem, 2018).
Antimicrobial Agents : A series of new thiazolidin-4-one derivatives were synthesized, including oxadiazole moieties, and evaluated for their antimicrobial activity, establishing a basis for further exploration in antibiotic development (B. A. Baviskar et al., 2013).
Anticancer Activity : New thiazole derivatives with oxadiazole components were studied for their anticancer properties, showing selective cytotoxicity against certain cancer cell lines and highlighting the role of structural features in therapeutic efficacy (A. Evren et al., 2019).
Chemical Synthesis and Evaluation
Hemolytic and Antimicrobial Activity : Synthesized 1,3,4-oxadiazole compounds were evaluated for their antimicrobial and hemolytic activities, offering insights into their safety profile and potential as antimicrobial agents (Samreen Gul et al., 2017).
α-Glucosidase Inhibitory Potential : A novel synthetic route to 1,3,4-oxadiazole derivatives revealed compounds with significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management (M. Iftikhar et al., 2019).
CRMP 1 Inhibitors for Lung Cancer : Designed and synthesized oxadiazole derivatives were evaluated as CRMP 1 inhibitors, demonstrating potential in lung cancer treatment, particularly in small cell lung cancer applications (Ishan I. Panchal et al., 2020).
Antioxidant and Antimicrobial Properties
Antioxidant Activity : Substituted 1,3,4-oxadiazoles were synthesized and their anti-inflammatory activity was investigated, revealing significant antioxidant properties and highlighting the potential for therapeutic applications in inflammation-related disorders (L. Nargund et al., 1994).
Antimicrobial Evaluation : Isoxazole-substituted 1,3,4-oxadiazoles were synthesized and demonstrated good antimicrobial activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Srinivas Marri et al., 2018).
Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities, showing promise in epilepsy treatment (R. Nath et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-11-19-17(26-21-11)12-6-8-13(9-7-12)20-16(23)10-22-14-4-2-3-5-15(14)25-18(22)24/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTLFNNNFYCWOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B2380028.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2380032.png)
![5-[(2-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2380033.png)
![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)
![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)
![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)
